5-Chloro-2-(3-methoxypropoxy)phenylamine
Overview
Description
Mechanism of Action
Target of Action
Phenylamine compounds, which this compound is a derivative of, are known to interact with various biological targets .
Mode of Action
Phenylamine compounds generally act as bases, forming phenylammonium ions with strong acids
Pharmacokinetics
The compound’s molecular weight is 215.68 , which may influence its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-methoxypropoxy)phenylamine can be achieved through various methods. One common approach involves the conversion of 3-acetyl-1-propanol using triphosgene as a chlorination reagent. This reaction is carried out in 1,2-dichloroethane at 80°C for 2 hours, with N,N-dimethylacetamide acting as an initiator. This method yields up to 97.93% of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of efficient chlorination reagents like triphosgene suggests that similar conditions could be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-methoxypropoxy)phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Oxidation and Reduction:
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted phenylamines .
Scientific Research Applications
5-Chloro-2-(3-methoxypropoxy)phenylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the synthesis of antibacterial agents and pesticides.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-pentanone: Used as a precursor for antibacterial agents and pesticides.
3-Chloro-5-methylphenylcarbamate: Applied in chiral stationary phases for HPLC.
Uniqueness
5-Chloro-2-(3-methoxypropoxy)phenylamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its methoxypropoxy group provides distinct reactivity compared to other phenylamine derivatives .
Properties
IUPAC Name |
5-chloro-2-(3-methoxypropoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINRTDKGFKITJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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